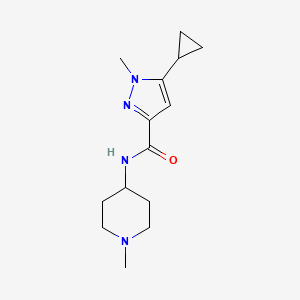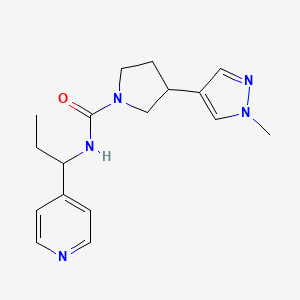![molecular formula C19H22ClN3O3 B7185831 N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine](/img/structure/B7185831.png)
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, an oxadiazole ring, and a cyclopentane ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine typically involves multiple steps, starting with the preparation of the benzodioxin and oxadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, cyclopropyl amines, and various catalysts to facilitate the formation of the desired rings.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As a precursor for manufacturing advanced materials and chemicals.
Mechanism of Action
The mechanism of action of N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-15-7-13(16-14(8-15)10-24-11-25-16)9-21-19(5-1-2-6-19)18-22-17(26-23-18)12-3-4-12/h7-8,12,21H,1-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXRIAPPEAVVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)NCC4=CC(=CC5=C4OCOC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7185752.png)
![N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7185759.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7185775.png)
![[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-5-yl)methanone](/img/structure/B7185783.png)
![3-(2,3-Difluorophenyl)-1-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7185789.png)

![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone](/img/structure/B7185808.png)
![Isoquinolin-4-yl-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7185819.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B7185836.png)
![4-ethyl-7-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1H-quinoxaline-2,3-dione](/img/structure/B7185843.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[3-[(dimethylamino)methyl]-1-benzofuran-2-yl]methanone](/img/structure/B7185848.png)
![4-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)piperidin-1-yl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7185855.png)
![N-[4-(cyclopentylcarbamoyl)phenyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B7185862.png)
